Setmelanotide (TFA)

MC4R selectivity melanocortin receptor profiling setmelanotide vs bremelanotide

Setmelanotide (TFA) is the trifluoroacetate salt form of the synthetic cyclic octapeptide RM-493, a highly selective melanocortin-4 receptor (MC4R) agonist. The TFA salt (CAS for free base: 920014-72-8; molecular formula C₅₁H₆₉F₃N₁₈O₁₁S₂, MW 1231.33) is the form most frequently used in research settings to ensure solubility and handling consistency.

Molecular Formula C51H69F3N18O11S2
Molecular Weight 1231.3 g/mol
Cat. No. B10827562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetmelanotide (TFA)
Molecular FormulaC51H69F3N18O11S2
Molecular Weight1231.3 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.C(=O)(C(F)(F)F)O
InChIInChI=1S/C49H68N18O9S2.C2HF3O2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52;3-2(4,5)1(6)7/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57);(H,6,7)/t26-,33+,34+,35-,36+,37+,38+,39+;/m1./s1
InChIKeyWLNKAQFYDVNRDO-GZRAWZNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Setmelanotide (TFA) Procurement Guide: Baseline Identity and Regulatory Status


Setmelanotide (TFA) is the trifluoroacetate salt form of the synthetic cyclic octapeptide RM-493, a highly selective melanocortin-4 receptor (MC4R) agonist [1]. The TFA salt (CAS for free base: 920014-72-8; molecular formula C₅₁H₆₉F₃N₁₈O₁₁S₂, MW 1231.33) is the form most frequently used in research settings to ensure solubility and handling consistency . Setmelanotide (brand name Imcivree) is FDA-approved (2020) for chronic weight management in patients ≥6 years with obesity due to POMC, PCSK1, or LEPR deficiency, and was expanded to Bardet-Biedl syndrome (2022) and children aged 2–5 years (2024) [2]. Its mechanism—restoring signaling through genetically impaired MC4R pathways—fundamentally differentiates it from non-selective melanocortin analogs [3].

Setmelanotide (TFA) vs. In-Class MC4R Agonists: Why Substitution Is Not Supported by Evidence


Substituting setmelanotide (TFA) with other melanocortin receptor agonists—such as bremelanotide, afamelanotide, or melanotan-II—is not scientifically justified. Setmelanotide possesses a quantitatively defined selectivity window of approximately 20-fold for MC4R over MC1R and MC3R, whereas bremelanotide exhibits a non-selective profile that favors MC1R activation [1]. This divergent selectivity translates directly to distinct clinical safety and efficacy profiles: bremelanotide and melanotan-II were both clinically discontinued for obesity due to dose-limiting increases in blood pressure and spontaneous penile erections, adverse effects mechanistically linked to off-target MC1R and MC3R agonism [2]. Furthermore, setmelanotide demonstrates biased agonism—potent cAMP signaling with weaker ERK1/2 phosphorylation compared to the endogenous agonist α-MSH—a signaling bias not shared by non-selective melanocortin peptides [3]. Even within the same active pharmaceutical ingredient, the counterion form matters: the TFA salt (MW 1231.33) and the acetate salt or free base (MW 1117.31) are not stoichiometrically interchangeable, and formulation-specific solubility, stability, and dosing calculations must account for the 114 Da difference contributed by the trifluoroacetate moiety .

Quantitative Differentiation Evidence: Setmelanotide (TFA) Head-to-Head and Cross-Study Comparisons


MC4R Selectivity Window: Setmelanotide (TFA) vs. Bremelanotide Receptor Subtype Profiling

Setmelanotide (TFA) exhibits a ~21.5-fold (EC₅₀) to ~184-fold (Ki) selectivity window for hMC4R over hMC1R, and a ~19.6-fold (EC₅₀) to ~4.8-fold (Ki) selectivity over hMC3R, as measured in cAMP accumulation assays in CHO-K1 cells [1]. In contrast, bremelanotide is a non-selective agonist with the potency rank order MC1R > MC4R > MC3R > MC5R, showing preferential activation of MC1R over MC4R [2]. This quantitative selectivity difference is the mechanistic basis for setmelanotide's superior therapeutic index in obesity: bremelanotide and melanotan-II both failed clinical development for obesity due to MC1R-mediated adverse effects (skin hyperpigmentation, blood pressure elevation, sexual arousal) that setmelanotide minimizes [3].

MC4R selectivity melanocortin receptor profiling setmelanotide vs bremelanotide

Biased Agonism: Functional Selectivity of Setmelanotide (TFA) at MC4R vs. Endogenous α-MSH

In HEK293 cells expressing human MC4R, setmelanotide demonstrates biased agonism compared to the endogenous agonist α-MSH: it produces higher potency for cAMP formation (Gαs-mediated pathway) while showing weaker efficacy for ERK1/2 phosphorylation (β-arrestin-mediated pathway) [1]. This signaling bias—quantitatively documented by separate cAMP EC₅₀ and ERK1/2 efficacy measurements—is not observed with non-selective melanocortin agonists such as melanotan-II, which broadly activates both pathways without discrimination [2]. The practical implication is that setmelanotide preferentially engages the anorexigenic cAMP signaling cascade while minimizing activation of pathways potentially associated with adverse cardiovascular and sexual effects [1].

biased agonism functional selectivity cAMP vs ERK1/2 setmelanotide signaling bias

Clinical Efficacy in Genetically Defined Obesity: Placebo-Adjusted BMI Reduction from Phase 3 Trials

In the Phase 3 TRANSCEND trial (N=120) for acquired hypothalamic obesity, setmelanotide demonstrated a mean BMI change of -16.5% compared to +3.3% for placebo at 52 weeks, yielding a placebo-adjusted difference of -19.8% (P<0.0001) [1]. This magnitude of BMI reduction exceeds the clinically meaningful threshold of ≥5% and was achieved across all subgroups, including patients with prior or concurrent GLP-1 receptor agonist use [2]. In contrast, the earlier-generation non-selective MC4R agonist melanotan-II failed to achieve clinically meaningful weight loss in obesity trials, and bremelanotide was discontinued for obesity due to unacceptable cardiovascular and sexual side effects [3]. Bivamelagon, a next-generation MC4R agonist from Rhythm Pharmaceuticals, showed BMI reductions of 9.3% (600mg), 7.7% (400mg), and 2.7% (200mg) over 14 weeks in a Phase 2 trial—numerically lower than setmelanotide's 52-week outcomes, though cross-trial comparisons require caution [2].

BMI reduction genetic obesity Phase 3 clinical trial TRANSCEND

Genotype-Stratified Efficacy: Differential Response in POMC/PCSK1 vs. SRC1 Heterozygous Variants

The EMANATE Phase 3 trial evaluated setmelanotide in patients with heterozygous variants of four genes. In the overall analysis, no cohort achieved statistically significant BMI reductions. However, post hoc completer analyses revealed a key differential: patients with heterozygous POMC/PCSK1 variants who completed 1 year of treatment showed a 9.7% larger decline in BMI vs. placebo (P=0.0002), while those with SRC1 variants showed an 8% greater decrease vs. placebo (P=0.0158) [1]. In contrast, patients with heterozygous LEPR variants (3.6% difference) and SH2B1 variants (1.7% difference) showed substantially smaller and non-significant effects [1]. This genotype-dependent efficacy gradient has no parallel among other MC4R agonists—neither bremelanotide nor melanotan-II was ever tested in genetically stratified obesity populations [2].

genotype-stratified efficacy POMC/PCSK1 SRC1 heterozygous variant EMANATE trial

Long-Term Durability of Effect: 4-Year Weight Outcomes in POMC and LEPR Deficiency

A long-term extension study (NCT03651765) of setmelanotide in patients with POMC or LEPR deficiency who achieved clinical benefit at 1 year demonstrated sustained efficacy at 4 years: mean body weight change of −32.6 kg (SD 36.7) for patients aged ≥18 years (n=8) and −42.7 (SD 22.44) percentage points in %BMI₉₅ for patients aged <18 years (n=4), with no new safety signals observed . This durability contrasts sharply with the clinical experience of non-selective melanocortin agonists: melanotan-II and bremelanotide were never evaluated for long-term weight maintenance because their development was terminated early due to acute adverse effects [1]. The 4-year dataset establishes setmelanotide as the only MC4R agonist with documented multi-year efficacy and safety data in genetically defined obesity.

long-term durability 4-year outcomes POMC deficiency LEPR deficiency sustained weight loss

Counterion-Dependent Physicochemical Properties: TFA Salt vs. Acetate Salt/Free Base for Research Use

Setmelanotide TFA (trifluoroacetate salt) has a molecular weight of 1231.33 g/mol (C₅₁H₆₉F₃N₁₈O₁₁S₂), while the free base has a molecular weight of 1117.31 g/mol (C₄₉H₆₈N₁₈O₉S₂)—a difference of 114 Da attributable to the trifluoroacetate counterion . This 10.2% mass difference means that equimolar dosing requires different mass quantities: 1 mg of setmelanotide TFA delivers 0.907 mg of setmelanotide free base equivalent. The TFA salt is preferentially soluble in DMSO, with typical stock solution preparation at 10 mM concentration . In contrast, the free base/acetate forms may exhibit different solubility profiles, with the acetate salt (CAS 2759937-80-7) representing a distinct chemical entity . Research laboratories must apply the correct molecular weight for molarity calculations based on the specific salt form procured—a common source of dosing error when published protocols reference 'setmelanotide' without specifying the salt form.

TFA salt form counterion selection peptide solubility molecular weight correction

Setmelanotide (TFA): Recommended Research and Procurement Application Scenarios


MC4R Signaling Pathway Dissection: Biased Agonism and Functional Selectivity Studies

For laboratories investigating MC4R signal transduction, setmelanotide (TFA) is the preferred reference agonist due to its quantitatively documented biased agonism profile: potent cAMP signaling with weaker ERK1/2 phosphorylation compared to the endogenous agonist α-MSH, as demonstrated in HEK293-hMC4R cells [1]. This enables experimental designs that discriminate between Gαs-dependent (cAMP) and β-arrestin-dependent (ERK1/2) signaling arms—a capability not available with non-selective melanocortin agonists such as melanotan-II, which exhibit balanced pathway activation [1][2]. The TFA salt form (MW 1231.33) should be specified at procurement to ensure accurate molarity calculations when preparing stock solutions in DMSO .

MC4R Selectivity-Dependent Pharmacological Studies Requiring Minimal Off-Target Melanocortin Receptor Activation

When experimental protocols require MC4R-specific activation without confounding effects from MC1R (pigmentation, inflammation) or MC3R (natriuresis, immune function), setmelanotide (TFA) is the only commercially available peptide agonist with a quantitatively verified ~20-fold selectivity window (hMC4R EC₅₀ 0.27 nM vs. hMC1R EC₅₀ 5.8 nM and hMC3R EC₅₀ 5.3 nM) [1]. Bremelanotide is explicitly contraindicated for such studies due to its non-selective profile that favors MC1R activation [2]. The ~184-fold Ki-based selectivity for MC4R over MC1R (Ki 2.1 nM vs. 3.9 nM, respectively, at human receptors) further supports setmelanotide's use in binding-based assays where receptor occupancy specificity is critical [1].

Genetic Obesity Model Validation: Reference Compound for MC4R Pathway Deficiency Phenotyping

Setmelanotide (TFA) serves as the validated reference compound for studies involving MC4R pathway-deficient genetic obesity models (POMC, PCSK1, LEPR, and Bardet-Biedl syndrome). Its regulatory approval and published 4-year durability data (−32.6 kg mean weight loss in adults; −42.7 percentage points in %BMI₉₅ in pediatric patients) [1] provide an evidence-based benchmark against which novel MC4R-targeting compounds can be compared. Critically, genotype-stratified response data from the EMANATE trial indicate that heterozygous POMC/PCSK1 variant carriers (−9.7% placebo-adjusted BMI difference) respond more robustly than SH2B1 carriers (−1.7%), guiding appropriate genetic background selection for in vivo efficacy studies [2].

Long-Term Dosing Protocols Requiring Documented Multi-Year Safety and Efficacy Data

For research protocols involving chronic MC4R agonism beyond acute or subchronic timeframes (e.g., metabolic phenotyping, hypothalamic obesity models, or combination therapy studies with GLP-1 receptor agonists), setmelanotide (TFA) is the only melanocortin agonist with published multi-year outcomes. The Phase 3 TRANSCEND trial demonstrated sustained BMI reduction (−19.8% placebo-adjusted) over 52 weeks [1], while the long-term extension study (NCT03651765) confirmed durability of weight loss through 4 years with no new safety signals [2]. No other MC4R agonist—including bivamelagon, PL-8905, LY2112688, melanotan-II, or bremelanotide—has comparable long-term data . Researchers designing chronic dosing studies should explicitly specify the TFA salt form in procurement requests to ensure stoichiometric consistency with published long-term dosing regimens.

Quote Request

Request a Quote for Setmelanotide (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.